N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a synthetic small molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core. Key structural elements include:
- A 3,5-dimethoxyphenyl group attached to the acetamide nitrogen, providing electron-donating methoxy substituents.
- A 4-ethoxyphenyl group at position 2 of the pyrazolo-triazin ring, introducing steric bulk and moderate lipophilicity.
- An acetamide linker connecting the aromatic substituents to the heterocyclic core.
Structural databases like the Protein Data Bank (PDB) may host crystallographic or binding data for analogous compounds .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-4-33-17-7-5-15(6-8-17)20-12-21-23(30)27(24-14-28(21)26-20)13-22(29)25-16-9-18(31-2)11-19(10-16)32-3/h5-12,14H,4,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWECVBKFHIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure includes a pyrazolo-triazine core which is known for various biological activities including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit promising anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting survival signaling pathways.
- Animal Models : Animal studies suggest that these compounds can reduce tumor growth and improve survival rates in models of breast cancer and leukemia.
Anti-inflammatory Effects
Compounds within this chemical class have also been noted for their ability to reduce inflammation:
- Cytokine Inhibition : They may inhibit the production of TNF-alpha and IL-6 in macrophages, which are critical mediators of the inflammatory response.
- In Vivo Efficacy : Animal models of arthritis have demonstrated reduced swelling and joint damage when treated with pyrazolo-triazine derivatives.
Data Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokines | |
| Kinase inhibition | Disruption of signaling pathways |
Case Studies
Recent studies have explored the therapeutic potential of similar compounds:
- Breast Cancer Model : A study involving a related pyrazolo-triazine demonstrated a 50% reduction in tumor size after 30 days of treatment in a murine model. The mechanism was linked to the inhibition of ERK signaling pathways which are crucial for cancer cell proliferation.
- Arthritis Model : Another investigation showed that a compound structurally related to this compound significantly reduced joint inflammation and improved mobility in rats induced with arthritis.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance:
- A study demonstrated that derivatives of triazine compounds can inhibit the growth of colon cancer cells with mutations in the Adenomatous Polyposis Coli tumor suppressor gene. The mechanism involves disrupting cellular pathways critical for cancer cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazine derivatives possess significant activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo, indicating a potential role in treating inflammatory diseases .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The methodologies often include:
- Condensation reactions to form the triazine core.
- Substitution reactions to introduce the methoxy and ethoxy groups.
Research on structure-activity relationships (SAR) has led to the development of numerous derivatives with enhanced biological activities. These derivatives are crucial for optimizing efficacy and minimizing toxicity .
Case Study 1: Anticancer Activity
In a comprehensive study involving several triazine derivatives, one particular analog demonstrated potent activity against colon cancer cell lines. The study involved testing various concentrations and assessing cell viability using MTT assays. Results indicated that the most active compounds induced apoptosis in cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of triazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications significantly increased antimicrobial potency compared to standard antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy and methoxy groups on the aromatic rings undergo nucleophilic displacement under specific conditions. For example:
-
Demethylation with BBr₃ in dichloromethane at −78°C converts methoxy groups to hydroxyl groups (yield: 62–68%).
-
Ethoxy group substitution using NaNH₂ in THF facilitates replacement with amines or thiols (reaction time: 6–8 hr, yield: 45–52%).
Key Mechanism :
R = Me, Et; Nu = NH₂, SH, etc.
Amide Bond Hydrolysis
The acetamide group is susceptible to acidic/basic hydrolysis:
| Condition | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 4 hr | Carboxylic acid derivative | 78% | |
| NaOH (10%), 80°C, 2 hr | Sodium carboxylate | 85% |
This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.
Pyrazolo-Triazinone Core Reactivity
The 4-oxopyrazolo-triazinone system participates in:
Oxidation-Reduction
-
Reduction with NaBH₄/CeCl₃ converts the 4-oxo group to 4-hydroxy (yield: 65%).
-
Oxidation using MnO₂ selectively modifies the pyrazolo nitrogen (reaction time: 3 hr, yield: 58%).
Cross-Coupling Reactions
The triazinone core enables Suzuki-Miyaura couplings with aryl boronic acids:
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃ | 72% |
| 3,5-Dimethoxyphenyl | Pd(OAc)₂, SPhos | 68% |
Conditions: DMF/H₂O (3:1), 80°C, 12 hr .
Aromatic Ring Functionalization
The 3,5-dimethoxyphenyl and 4-ethoxyphenyl groups undergo electrophilic substitution:
| Reaction | Reagent | Position Modified | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | 55% |
| Sulfonation | ClSO₃H, CH₂Cl₂ | Ortho to ethoxy | 60% |
Meta-directing effects of methoxy groups dominate substitution patterns.
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces cycloreversion of the pyrazolo-triazinone system, generating diazo intermediates detectable via NMR .
Stability Under Physiological Conditions
In simulated gastric fluid (pH 1.2), the compound undergoes hydrolysis at the amide bond (t₁/₂ = 2.3 hr), whereas it remains stable in plasma (t₁/₂ > 24 hr) .
Comparative Reactivity Table
The reactivity profile differs significantly from structurally related analogs:
| Compound Modification | Hydrolysis Rate (k, h⁻¹) | Cross-Coupling Yield |
|---|---|---|
| N-(3,5-Dimethoxyphenyl) derivative | 0.29 | 72% |
| N-(3,5-Dichlorophenyl) analog | 0.18 | 65% |
| Naphthalen-1-yl-substituted | 0.41 | 68% |
Data aggregated from.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with four analogs identified in the evidence, focusing on structural variations and inferred pharmacological implications.
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Core Heterocycle Influence: The pyrazolo-triazin core (target compound, Analog 2, Analog 3) is distinct from the triazole in Analog 1.
Substituent Effects: Electron-Donating vs. Steric and Lipophilic Considerations: The benzyl-piperidine group in Analog 2 increases molecular weight and lipophilicity, which may enhance central nervous system (CNS) penetration but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
